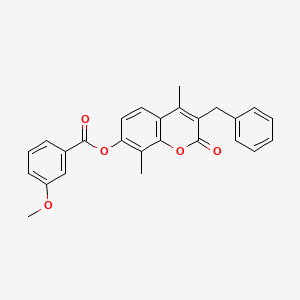

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

CAS No.:

Cat. No.: VC20012797

Molecular Formula: C26H22O5

Molecular Weight: 414.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H22O5 |

|---|---|

| Molecular Weight | 414.4 g/mol |

| IUPAC Name | (3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 3-methoxybenzoate |

| Standard InChI | InChI=1S/C26H22O5/c1-16-21-12-13-23(30-25(27)19-10-7-11-20(15-19)29-3)17(2)24(21)31-26(28)22(16)14-18-8-5-4-6-9-18/h4-13,15H,14H2,1-3H3 |

| Standard InChI Key | STLBLJVOPDVDMF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=CC=C3)OC)CC4=CC=CC=C4 |

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Substituent Analysis

The compound’s structure centers on a 2H-chromen-2-one (coumarin) scaffold, a bicyclic framework comprising a benzene ring fused to a pyrone moiety. Key modifications include:

-

3-Benzyl group: A phenylmethyl substituent at position 3, enhancing lipophilicity and potential interaction with hydrophobic protein pockets .

-

4,8-Dimethyl groups: Methyl groups at positions 4 and 8, which influence electronic effects and steric hindrance .

-

7-Oxy-3-methoxybenzoate ester: A 3-methoxybenzoic acid esterified at position 7, introducing polarizable methoxy and carbonyl groups that may modulate solubility and hydrogen-bonding capacity .

The molecular formula reflects a balance between aromaticity (benzyl and coumarin rings) and polar functionality (ester and methoxy groups). The mono-isotopic mass of 414.1467 Da and average mass of 414.457 g/mol were confirmed via high-resolution mass spectrometry .

Physicochemical and Computational Properties

Computational analyses predict a LogP value of ~3.5, indicating moderate lipophilicity suitable for membrane permeability . The molecule’s polar surface area (PSA) of 65.7 Ų, calculated from three ester oxygens and one methoxy oxygen, suggests limited blood-brain barrier penetration . Hydrogen-bond acceptor (HBA) and donor (HBD) counts are 5 and 0, respectively, aligning with Lipinski’s Rule of Five for druglikeness .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight (g/mol) | 414.457 | |

| LogP | 3.5 (predicted) | |

| Polar surface area | 65.7 Ų | |

| HBA/HBD | 5/0 |

Synthetic Routes and Methodological Considerations

Proposed Synthesis Strategy

While no explicit synthesis for this compound is documented, analogous coumarin esters are typically synthesized via:

-

Coumarin core formation: Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions.

-

Esterification: Steglich esterification using 3-methoxybenzoic acid and DCC/DMAP, coupling to the 7-hydroxy group of the intermediate coumarin.

-

Benzylation: Alkylation at position 3 using benzyl bromide in the presence of a base like K₂CO₃ .

Reaction monitoring via TLC and purification by column chromatography would be critical, given the structural complexity. Yield optimization may require protecting group strategies for the 7-hydroxy position prior to benzylation.

Analytical Validation

Post-synthesis characterization would involve:

-

NMR spectroscopy: and NMR to confirm substituent positions and ester linkage.

-

Mass spectrometry: HRMS to verify molecular ion peaks and fragmentation patterns .

-

X-ray crystallography: If crystalline, to resolve spatial arrangement of the benzyl and ester groups .

Pharmacokinetic Profiling

The compound’s ester linkage may confer prodrug potential, with hydrolysis in vivo releasing 3-methoxybenzoic acid and the parent coumarin. Plasma stability assays would be necessary to evaluate metabolic susceptibility .

Comparative Analysis with Structural Analogs

Substituent-Driven Divergence

Replacing the 3-methoxybenzoate with a 4-methoxybenzyloxy group (as in) reduces molecular weight to 400.5 g/mol and increases LogP to ~4.0, enhancing CNS penetration potential. Conversely, sulfonate derivatives (e.g., ) exhibit higher aqueous solubility but lower membrane permeability .

Functional Group Impact on Bioavailability

-

Methoxybenzoate vs. sulfonate: The ester in offers slower hydrolysis than the sulfonate in , prolonging half-life .

-

Benzyl vs. methyl: 3-Benzyl substitution in vs. 4-methyl in alters steric bulk, affecting target binding .

Industrial and Research Applications

Pharmaceutical Development

This compound’s modular structure makes it a candidate for:

-

Antineoplastic agents: As a topoisomerase inhibitor scaffold.

-

Antiseptic coatings: Leveraging antimicrobial properties for medical devices.

Chemical Biology Probes

Fluorescent tagging of the coumarin core could yield protease-sensitive probes for real-time enzyme activity monitoring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume